N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methoxybenzamide
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methoxybenzamide is a member of benzamides.
Scientific Research Applications
Molecular Modeling and Intermolecular Interactions
The molecular structure of compounds related to N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methoxybenzamide has been studied extensively. For instance, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was analyzed through single crystal X-ray diffraction and DFT calculations, revealing insights into the influence of intermolecular interactions like dimerization and crystal packing on molecular geometry, especially on dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).
Photochemical Behavior
Substituent-dependent Photoinduced Intramolecular Charge Transfer
The photochemical behavior of certain N-aryl-substituted compounds, such as trans-4-(N-arylamino)stilbene, has been shown to be highly dependent on the substituent in the N-aryl group. This behavior is linked to the formation of a twisted intramolecular charge transfer (TICT) state, highlighting the complex photochemical dynamics that can be present in benzamide derivatives (Yang et al., 2004).
Structural Analysis and Configuration
Absolute Configuration and Structural Configurations
Detailed structural analysis, such as that of 5-chloro-2-methoxy-N-phenylbenzamide derivatives, uses methods like NMR, X-ray single crystal diffraction, and molecular modeling to elucidate 3D structural configurations and their implications. Such analyses shed light on how different substituents and groups impact the overall molecular structure and properties (Galal et al., 2018).
Synthesis and Chemical Reactions
Synthetic Pathways and Reactions
The synthesis and reactions of various benzamide derivatives are of significant interest. For example, the synthesis and in vitro antimycobacterial activity of 2-methoxybenzanilides and their thioxo analogues have been explored, offering insights into the chemical synthesis and potential medicinal applications of these compounds (Kozic et al., 2012).
properties
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methoxybenzamide |
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Molecular Formula |
C15H11ClF3NO2 |
Molecular Weight |
329.7 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methoxybenzamide |
InChI |
InChI=1S/C15H11ClF3NO2/c1-22-11-4-2-3-9(7-11)14(21)20-10-5-6-13(16)12(8-10)15(17,18)19/h2-8H,1H3,(H,20,21) |
InChI Key |
UZNHUNNBLYGPBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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